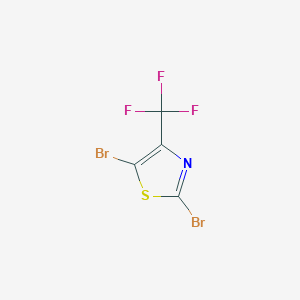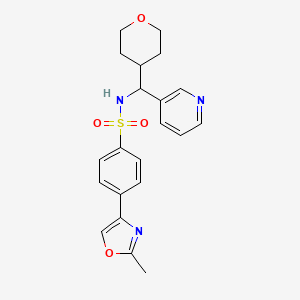![molecular formula C24H25ClN2O3 B2546883 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one CAS No. 898418-18-3](/img/structure/B2546883.png)
2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one" is a structurally complex molecule that appears to be related to various pharmacologically active compounds. The presence of a piperazine ring, a common feature in many pharmaceuticals, suggests potential biological activity, particularly in the central nervous system. The molecule also contains a pyran ring, which is a feature found in many natural products and synthetic pharmaceuticals .
Synthesis Analysis
The synthesis of related pyran derivatives has been reported using piperazine as a catalyst. In one study, piperazine was used to catalyze the one-pot synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium, which is an environmentally friendly approach due to the use of water as a solvent and the recyclability of the catalyst. This method is noted for its simplicity, short reaction times, and high yields without the need for column chromatographic separation .
Molecular Structure Analysis
The molecular structure of the compound likely involves a piperazine ring attached to a pyran ring via a methylene bridge. The presence of a chlorophenyl group and a methoxy-substituted phenyl group suggests potential interactions with biological targets, such as receptors or enzymes. The structure-affinity relationship study of similar compounds indicates that structural modifications can significantly impact the binding affinity to various receptors, including dopamine and serotonin receptors .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including addition-rearrangement reactions, as seen with related pyran derivatives. For instance, 3,4-dihydro-2-methoxy-5-methyl-2H-pyran has been shown to react with arylsulfonyl isocyanates to produce 2-piperidones, which are functionalized at the 3-position. These reactions proceed with high yield and can generate separable trans/cis mixtures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer from related compounds that it may possess properties suitable for pharmaceutical applications. The solubility, stability, and reactivity of the compound would be influenced by the functional groups present, such as the methoxy and chlorophenyl groups, which could affect its pharmacokinetic and pharmacodynamic profiles .
科学的研究の応用
Anticonvulsant Activity
Research has indicated that derivatives of the mentioned compound show promising anticonvulsant properties. In a study, a series of new kojic acid derivatives, including ones structurally related to the compound , were synthesized and evaluated for their anticonvulsant activities using maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests. Notably, certain derivatives demonstrated significant activity against MES seizures and scMet seizures without neurotoxicity, highlighting their potential as anticonvulsant agents (Aytemir, Septioğlu, & Çalış, 2010).
Antimicrobial Activities
Another area of application for these compounds is in antimicrobial drug development. A study on the synthesis and evaluation of anticonvulsant and antimicrobial activities of 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one derivatives, related to the compound , showed that some derivatives possess good antimicrobial activities against a range of bacteria and fungi. This opens up possibilities for their use in treating microbial infections (Aytemir, Çalış, & Özalp, 2004).
Structural Characterization and Molecular Interaction
The crystal structure analysis of related compounds has provided insights into their molecular interactions and potential mechanisms of action. For instance, a study on the crystal structure of a pyran derivative showed favorable antimicrobial activities, suggesting the importance of structural characterization in understanding the activity and optimizing the compounds for therapeutic use (Okasha et al., 2022).
Genotoxicity Studies
While exploring the therapeutic potential of these compounds, genotoxicity studies are also crucial. A related compound showed a metabolism and dose-dependent increase of reverse mutations in specific strains, suggesting the need for careful evaluation of these compounds' safety profiles before clinical application (Kalgutkar et al., 2007).
将来の方向性
The future directions in the field of piperazine derivatives are promising. They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
作用機序
Target of Action
The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . Piperazine derivatives are known to interact with various targets such as dopamine receptors .
Biochemical Pathways
If it interacts with dopamine receptors like other piperazine derivatives, it could influence dopaminergic signaling pathways .
Pharmacokinetics
Piperazine derivatives are generally well-absorbed and can cross the blood-brain barrier, which is important for drugs acting on the central nervous system .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. If it acts on dopamine receptors, it could influence neuronal activity and neurotransmission .
特性
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c1-18-5-2-3-6-19(18)16-30-24-17-29-22(14-23(24)28)15-26-9-11-27(12-10-26)21-8-4-7-20(25)13-21/h2-8,13-14,17H,9-12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXZSSJKNOHLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2546802.png)

![2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546804.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2546807.png)

![1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546809.png)

![3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2546815.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2546819.png)
![N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2546820.png)
![2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide](/img/structure/B2546821.png)
![5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2546823.png)